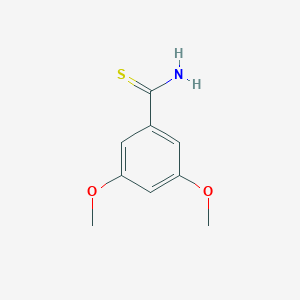

3,5-Dimethoxythiobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-11-7-3-6(9(10)13)4-8(5-7)12-2/h3-5H,1-2H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHRWTBNPOCFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=S)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374350 | |

| Record name | 3,5-Dimethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114980-23-3 | |

| Record name | 3,5-Dimethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114980-23-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,5 Dimethoxythiobenzamide and Its Derivatives

Established Synthetic Pathways to Thiobenzamides

Traditional methods for thiobenzamide (B147508) synthesis have been refined over the years to improve yields and substrate scope. These foundational techniques remain relevant in many synthetic laboratories.

Thionation of Precursor Amides with Lawesson's Reagent and Analogous Thionating Agents

The most common and direct route to thioamides is the thionation of their corresponding amide precursors. nih.gov Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a premier thionating agent for this transformation. numberanalytics.comnih.govwikipedia.org It is favored over other reagents like phosphorus pentasulfide (P4S10) because it is milder, more convenient, and often results in higher yields under less harsh conditions. organic-chemistry.org

The reaction mechanism involves the dissociation of Lawesson's reagent in solution into a reactive dithiophosphine ylide. nih.govorganic-chemistry.org This species reacts with the carbonyl group of the amide to form a transient thiaoxaphosphetane intermediate. The driving force of the reaction is the subsequent cycloreversion, which forms a stable P=O bond and the desired thiocarbonyl group of the thioamide. organic-chemistry.org The reactivity of Lawesson's reagent is generally higher with more electron-rich carbonyls, with the order of reactivity being ketones, amides, lactones, and then esters. nih.govorganic-chemistry.org

For the synthesis of 3,5-dimethoxythiobenzamide, the precursor 3,5-dimethoxybenzamide (B98736) would be treated with Lawesson's reagent in a suitable solvent, typically toluene (B28343) or xylene, and heated to facilitate the reaction. numberanalytics.commdpi.com Recent advancements have also explored mechanochemical methods using Lawesson's reagent, which can offer comparable or even better yields with reduced solvent usage. rsc.orgresearchgate.net

Table 1: Comparison of Thionating Agents

| Thionating Agent | Formula | Key Features |

|---|---|---|

| Lawesson's Reagent | (p-MeOC₆H₄P(S)S)₂ | Mild, high yields, widely used for various carbonyls. numberanalytics.comorganic-chemistry.org |

| Phosphorus Pentasulfide | P₄S₁₀ | Requires higher temperatures and often an excess of the reagent. organic-chemistry.org |

| Ammonium Phosphorodithioate | (NH₄)₃PS₂O₂ | Efficient for converting amides to thioamides in high yields. organic-chemistry.org |

Condensation Reactions in Thiobenzamide Synthesis

Condensation reactions provide an alternative route to thioamides, often involving multiple components. The Kindler modification of the Willgerodt reaction, known as the Willgerodt-Kindler reaction, is a notable example. thieme-connect.de This reaction typically involves an aldehyde, an amine, and elemental sulfur. For instance, benzaldehyde (B42025) can react with an amine and sulfur, often with a base catalyst like sodium sulfide, to produce thiobenzanilides. thieme-connect.de Microwave-assisted protocols have been developed to accelerate this three-component condensation. organic-chemistry.org

Another approach involves the condensation of nitriles with thioamides, which can proceed in the presence of an acid catalyst. kyoto-u.ac.jp Thiobenzamide itself can participate in condensation reactions, for example, with other thiobenzamides in the presence of dimethyl sulfoxide (B87167) and an acid, to form 1,2,4-thiadiazole (B1232254) derivatives. rsc.orgcymitquimica.com Furthermore, thioamides can be synthesized from nitriles using reagents like phosphorus pentasulfide or thioacetic acid. organic-chemistry.org

Innovative and Catalytic Approaches for this compound Synthesis

Recent research has focused on developing more efficient, atom-economical, and environmentally benign methods for thioamide synthesis, including catalytic one-pot procedures.

Palladium-Mediated One-Pot Synthesis from Aromatic Carboxylic Acids and Isothiocyanates

A novel and efficient one-pot synthesis of thioamides has been developed through a palladium-mediated reaction of aromatic carboxylic acids with isothiocyanates. anu.edu.auresearchgate.netrsc.org This method involves the decarboxylation of the carboxylic acid, facilitated by a palladium catalyst, to form an organopalladium intermediate. rsc.org This intermediate then undergoes an insertion reaction with the isothiocyanate, followed by CO₂ extrusion, to yield the corresponding N-substituted thioamide. anu.edu.auresearchgate.net

This catalytic approach was initially discovered through gas-phase experiments and theoretical studies and has been successfully translated into a solution-phase synthetic method. anu.edu.aursc.org For the synthesis of N-substituted this compound derivatives, 3,5-dimethoxybenzoic acid would be the starting material. The reaction has been shown to be effective with substrates like 2,6-dimethoxybenzoic acid, indicating its potential applicability to the 3,5-disubstituted isomer. rsc.orgpublish.csiro.au

Table 2: Key Steps in Palladium-Mediated Thioamide Synthesis

| Step | Description |

|---|---|

| 1. Oxidative Addition | The aromatic carboxylic acid reacts with a Pd(0) or Pd(II) catalyst. |

| 2. Decarboxylation | The palladium-carboxylate complex undergoes decarboxylation to form an organopalladium intermediate. rsc.org |

| 3. Insertion | The isothiocyanate inserts into the palladium-carbon bond. anu.edu.au |

| 4. Reductive Elimination | The final thioamide product is released, and the palladium catalyst is regenerated. |

Strategic Synthesis and Functionalization of Key Intermediates (e.g., 3,5-dimethoxybenzoic acid ethyl ester)

The synthesis of this compound and its derivatives often relies on the availability and functionalization of key intermediates. 3,5-Dimethoxybenzoic acid is a primary precursor, which can be synthesized from 3,5-dihydroxybenzoic acid via methylation with dimethyl sulfate (B86663) in the presence of a base like potassium carbonate. chemicalbook.com This acid can then be esterified, for example, with ethanol (B145695) in the presence of concentrated sulfuric acid, to produce 3,5-dimethoxybenzoic acid ethyl ester. google.com

This ester, or the acid itself, can be a starting point for various synthetic routes. For instance, the carboxylic acid can be reduced to the corresponding alcohol, (3,5-dimethoxyphenyl)methanol, using a reducing agent like lithium aluminum hydride (LiAlH₄). scielo.br This alcohol can be further functionalized, for example, by conversion to a bromide, which can then undergo nucleophilic substitution to build more complex molecular scaffolds. scielo.brresearchgate.net These functionalized intermediates can then be converted to the target thioamide at a later stage, for instance, by first forming the corresponding amide and then performing a thionation reaction.

Regioselective Synthesis and Investigation of Functional Group Compatibility

The synthesis of substituted thiobenzamides requires careful consideration of regioselectivity and the compatibility of various functional groups with the reaction conditions.

Regioselective synthesis is crucial when dealing with aromatic rings that have multiple positions available for substitution. In the context of this compound derivatives, further functionalization of the aromatic ring would need to be directed to the desired positions (ortho or para to the thioamide group).

Functional group compatibility is a significant concern, especially in multi-step syntheses of complex molecules. Thioamide synthesis via thionation with Lawesson's reagent is known to be selective, often leaving other functional groups like esters intact under controlled conditions. organic-chemistry.org However, more reactive groups such as unprotected hydroxyls or other amides might also react.

Modern synthetic methods are increasingly focused on improving functional group tolerance. For example, some palladium-catalyzed reactions and multi-component reactions have been shown to be compatible with a wide range of functional groups, including unprotected alcohols, carboxylic acids, and even peptides. organic-chemistry.orgorganic-chemistry.org The development of such chemoselective reactions is vital for the late-stage functionalization of bioactive molecules and for building libraries of diverse thioamide derivatives for screening purposes. For instance, cascade reactions involving thioamides have been developed for the regioselective synthesis of complex heterocyclic systems like substituted thiazoles. nih.govrsc.org

Chemical Reactivity and Transformation Studies of 3,5 Dimethoxythiobenzamide

Fundamental Mechanistic Investigations of Intramolecular and Intermolecular Reactions

The reactivity of 3,5-Dimethoxythiobenzamide is primarily dictated by the electronic properties of the thioamide functional group. Unlike their amide counterparts, thioamides exhibit distinct reactivity patterns due to the larger size and greater polarizability of the sulfur atom compared to oxygen.

Nucleophilic Reactivity of the Thioamide Sulfur Atom

The sulfur atom in the thioamide group of this compound is significantly more nucleophilic than the oxygen atom in the corresponding benzamide (B126). This enhanced nucleophilicity is a cornerstone of its chemical behavior. The larger atomic radius and lower electronegativity of sulfur make its lone pair electrons more available for donation to electrophiles.

This heightened reactivity allows the sulfur atom to readily participate in nucleophilic substitution reactions. For instance, it can be alkylated by alkyl halides to form ternary sulfonium (B1226848) salts. This S-alkylation is a common and synthetically useful transformation for thioamides, creating a reactive intermediate that can be further manipulated. The general principle of this reactivity is well-established for various thioamides and is a key aspect of their synthetic utility.

Table 1: General Nucleophilic Reactions at the Thioamide Sulfur

| Reaction Type | Electrophile | Product Type | General Conditions |

| S-Alkylation | Alkyl Halide (R-X) | Thioimidate Salt | Aprotic Solvent |

| S-Acylation | Acyl Halide (RCO-X) | N-Acylthioimidate Salt | Aprotic Solvent, Base |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioenolate Adduct | Base Catalyst |

Reactivity of the Amide Nitrogen in Condensation Processes

While the sulfur atom is the primary site of nucleophilic attack, the amide nitrogen of this compound also possesses reactive potential, particularly in condensation reactions. Condensation reactions involving the amine functionality are fundamental for building more complex molecular architectures. Asymmetric synthesis of nitrogen-containing compounds often relies on the condensation of amines with carbonyl compounds. rsc.org

However, the nN→π*C=S conjugation in thioamides is stronger than the corresponding conjugation in amides, which can render the nitrogen less nucleophilic and the thioamide bond more resistant to cleavage. Despite this, under appropriate conditions, the nitrogen can act as a nucleophile. For example, it can participate in reactions leading to the formation of larger structures or heterocyclic systems, often after the initial reaction has occurred at the more reactive sulfur atom.

Derivatization Strategies for Directed Chemical Modification

Derivatization is a key strategy for modifying the structure of this compound to create a library of related compounds for various applications. These modifications can be directed at the amide nitrogen, the aromatic ring, or the thioamide sulfur. ddtjournal.comnih.govresearchgate.netjfda-online.com

Functionalization of the Amide Nitrogen and Aromatic Ring System

Functionalization of the amide nitrogen can be achieved through reactions such as N-acylation or N-alkylation, although these often require specific conditions to compete with the more nucleophilic sulfur atom.

More predictably, the aromatic ring of this compound is activated towards electrophilic aromatic substitution by the two electron-donating methoxy (B1213986) groups. These groups direct incoming electrophiles to the ortho and para positions. In this specific molecule, the positions ortho to both methoxy groups (position 4) and ortho to one and para to the other (positions 2 and 6) are activated. Standard electrophilic substitution reactions are expected to proceed at these positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3,5-dimethoxythiobenzamide and/or 4-Nitro-3,5-dimethoxythiobenzamide |

| Halogenation | Br₂, FeBr₃ | 2-Bromo-3,5-dimethoxythiobenzamide and/or 4-Bromo-3,5-dimethoxythiobenzamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-3,5-dimethoxythiobenzamide and/or 4-Acyl-3,5-dimethoxythiobenzamide |

Reactions Involving the Thioamide Sulfur for Diversification

The nucleophilic sulfur atom provides a reliable handle for chemical diversification. As mentioned, S-alkylation forms thioimidate intermediates. These intermediates are themselves versatile, reacting with various nucleophiles to replace the newly introduced alkylthio group, effectively enabling the conversion of the thioamide into other functional groups. This two-step process allows for a broader range of transformations than direct reactions with the thioamide itself.

Cyclization Reactions and Novel Heterocycle Formation

One of the most significant applications of thioamides in organic synthesis is their use as precursors for nitrogen- and sulfur-containing heterocycles. mdpi.combeilstein-journals.orgnih.gov These ring systems are prevalent in pharmaceuticals and biologically active compounds. This compound is an excellent starting material for the synthesis of substituted thiazoles, a class of five-membered heterocycles. sysrevpharm.orgmdpi.comnih.govnih.gov

The Hantzsch thiazole (B1198619) synthesis is a classic and reliable method for this transformation. It involves the reaction of a thioamide with an α-haloketone. The reaction proceeds via an initial S-alkylation of the thioamide by the ketone, followed by an intramolecular cyclization where the amide nitrogen attacks the ketone's carbonyl carbon. A final dehydration step yields the aromatic thiazole ring. Using this compound in this reaction would lead to the formation of 2-(3,5-dimethoxyphenyl)thiazole (B14126587) derivatives.

Table 3: General Hantzsch Thiazole Synthesis with this compound

| Reactant 1 | Reactant 2 (α-haloketone) | Product |

| This compound | Bromoacetone | 2-(3,5-Dimethoxyphenyl)-4-methylthiazole |

| This compound | 2-Bromoacetophenone | 2-(3,5-Dimethoxyphenyl)-4-phenylthiazole |

| This compound | Ethyl bromopyruvate | Ethyl 2-(3,5-dimethoxyphenyl)thiazole-4-carboxylate |

This reactivity highlights the synthetic potential of this compound as a building block for creating complex heterocyclic molecules with potential applications in medicinal chemistry and materials science. mdpi.com

Conversion to Benzothiazole (B30560) Derivatives via Cyclization Methods

The transformation of thiobenzamides, such as this compound, into benzothiazole derivatives is a well-established and valuable synthetic strategy. These cyclization reactions typically involve the formation of a new carbon-sulfur bond and a carbon-nitrogen bond, leading to the fused heterocyclic benzothiazole core.

One of the most common methods for this conversion is the condensation of a thiobenzamide (B147508) with an ortho-substituted aniline (B41778) derivative. For instance, the reaction of a thiobenzamide with an ortho-aminothiophenol is a direct route to 2-substituted benzothiazoles. researchgate.net However, the synthesis of the required ortho-aminothiophenols can be challenging due to their susceptibility to oxidation. researchgate.net

Alternative methods have been developed to overcome these limitations. The Jacobson cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide (B76249) and a base, is a powerful technique for benzothiazole synthesis. researchgate.net This method is particularly effective for producing a single regioisomeric product. researchgate.net Additionally, bromine can be used as a catalyst to facilitate the cyclization of arylthioureas, which can be derived from thiobenzamides, to form 2-aminobenzothiazoles. researchgate.netindexcopernicus.com Microwave-assisted synthesis has also been employed to accelerate the formation of benzothiazoles. ijper.org

Table 1: Selected Cyclization Methods for Benzothiazole Synthesis

| Cyclization Method | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Condensation | o-aminothiophenol | 2-Substituted Benzothiazole | researchgate.net |

| Jacobson Cyclization | Potassium ferricyanide, Base | Benzothiazole | researchgate.net |

| Bromine-catalyzed Cyclization | Bromine, Arylthiourea | 2-Aminobenzothiazole | researchgate.netindexcopernicus.com |

| DDQ-mediated Cyclization | DDQ, CH2Cl2 | Substituted Benzothiazole | indexcopernicus.com |

| Microwave-assisted | Microwave irradiation | 2-Substituted Benzothiazole | ijper.org |

Intramolecular C-S Bond Formation Methodologies

The formation of an intramolecular carbon-sulfur (C-S) bond is a key step in many synthetic routes to sulfur-containing heterocycles, including benzothiazoles derived from this compound. This process involves the cyclization of a precursor molecule where the sulfur atom of the thioamide group attacks an appropriate carbon atom within the same molecule.

Several methodologies have been developed to facilitate this transformation. Palladium-catalyzed intramolecular C-H functionalization has emerged as a powerful tool. For example, N-arylthioureas can be converted to 2-aminobenzothiazoles through a palladium-catalyzed intramolecular C-S bond formation coupled with C-H activation. organic-chemistry.org This approach avoids the need for pre-functionalized starting materials, such as ortho-haloanilines. organic-chemistry.org

Copper-catalyzed systems have also proven effective. A combination of palladium and copper catalysts can be used to achieve the cyclization of N-arylcyanothioformamides to form 2-cyanobenzothiazoles through an intramolecular C-S bond formation. nih.gov Furthermore, visible-light-promoted photocatalysis offers a green and efficient alternative for intramolecular C-S bond construction in the synthesis of 2-substituted benzothiazoles from thiobenzanilides. nih.gov

Table 2: Methodologies for Intramolecular C-S Bond Formation

| Methodology | Catalyst/Reagents | Substrate | Product | Reference |

|---|---|---|---|---|

| Palladium-catalyzed C-H Functionalization | Pd(PPh3)4/MnO2, O2 | N-Arylthiourea | 2-Aminobenzothiazole | organic-chemistry.org |

| Palladium/Copper-catalyzed Cyclization | PdCl2, CuI, KI | N-Arylcyanothioformamide | 2-Cyanobenzothiazole | nih.gov |

| Visible-light Photocatalysis | Acridinium salt, TEMPO | Thiobenzanilide | 2-Substituted Benzothiazole | nih.gov |

| Iron-catalyzed Oxidative Cyclization | Sodium persulfate | 1-Acyl-3-(phenyl)thiourea | N-Benzothiazol-2-yl-amide | organic-chemistry.org |

Radical Cyclization Pathways for Benzothiazole Synthesis

Radical cyclization reactions provide an alternative and powerful approach for the synthesis of benzothiazoles from thiobenzamide derivatives. These pathways typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the heterocyclic ring system.

The Jacobson cyclization is a classic example of a radical-mediated process for benzothiazole synthesis. researchgate.netresearchgate.net In this reaction, a thioanilide is treated with an oxidizing agent like potassium ferricyanide to generate a thiyl radical, which then cyclizes onto the aromatic ring. researchgate.netindexcopernicus.com This method is known for its high regioselectivity. researchgate.net

More recently, visible-light photoredox catalysis has been utilized to initiate radical cyclizations for benzothiazole formation. mdpi.com This approach often involves the use of a photosensitizer that, upon irradiation with visible light, can promote the formation of the key radical intermediate from a thioanilide precursor. mdpi.commdpi.com These methods are considered environmentally friendly as they utilize light as a renewable energy source. mdpi.com

Table 3: Radical Cyclization Pathways for Benzothiazole Synthesis

| Pathway | Key Features | Reagents/Conditions | Reference |

|---|---|---|---|

| Jacobson Cyclization | Formation of a thiyl radical | Potassium ferricyanide, Base | researchgate.netresearchgate.net |

| Visible-light Photoredox Catalysis | Environmentally friendly, uses light as an energy source | Photosensitizer, Visible light | mdpi.commdpi.com |

| DDQ-mediated Cyclization | Proceeds via a thiyl radical | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | indexcopernicus.com |

Oxidative Reactions and Their Mechanisms

The thioamide group in this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Understanding the mechanisms of these oxidative reactions is crucial for controlling the outcome of synthetic transformations.

Oxidation of the sulfur atom in a thioamide can lead to the formation of sulfenic, sulfinic, and sulfonic acid derivatives. nih.gov In the context of benzothiazole synthesis, oxidative cyclization is a key transformation. For example, the oxidation of thioanilides can generate a reactive intermediate that undergoes intramolecular cyclization to form the benzothiazole ring. organic-chemistry.org Oxidants such as potassium persulfate in the presence of an iron catalyst have been used for this purpose. organic-chemistry.org

The mechanism of oxidative cleavage of related functional groups, such as alkenes in ozonolysis, involves the formation of an initial ozonide intermediate which then rearranges and cleaves to form carbonyl compounds. youtube.com While not directly applicable to thioamides, this illustrates the general principle of oxidative bond cleavage. In the case of thioamides, oxidation can also facilitate the formation of disulfide bonds under certain conditions. nih.gov The specific mechanism of oxidation will depend on the nature of the oxidizing agent, which can range from metal-based reagents to reactive oxygen species. nih.govnih.gov

Sophisticated Spectroscopic Characterization and Structural Elucidation of 3,5 Dimethoxythiobenzamide and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H and ¹³C NMR spectra of 3,5-Dimethoxythiobenzamide are predicted to exhibit distinct signals corresponding to its unique set of chemically non-equivalent protons and carbons. The substitution pattern on the aromatic ring, with two methoxy (B1213986) groups at positions 3 and 5, and a thioamide group at position 1, dictates the electronic environment and thus the chemical shifts of the aromatic protons and carbons.

Proton (¹H) NMR: In a typical deuterated solvent like chloroform-d (B32938) (CDCl₃), the ¹H NMR spectrum is expected to show the following key resonances:

Aromatic Protons: The symmetry of the 3,5-disubstituted ring results in two chemically equivalent protons at positions 2 and 6 (H-2/H-6) and one proton at position 4 (H-4). The H-2/H-6 protons would appear as a doublet, while the H-4 proton would appear as a triplet due to coupling with the two adjacent H-2/H-6 protons.

Methoxy Protons: The six protons of the two methoxy groups at C-3 and C-5 are chemically equivalent and would present as a sharp singlet.

Thioamide Protons: The -CSNH₂ group will show broad signals for the two protons, which may exchange with trace amounts of water or other protic species in the solvent, often leading to their broadness. Their chemical shift can be highly dependent on solvent and concentration.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. For this compound, the expected signals are:

Thioamide Carbon: The carbon of the C=S group is significantly deshielded and will appear at a characteristic downfield chemical shift, typically in the range of 190-210 ppm.

Aromatic Carbons: Due to the symmetry, four distinct signals are expected for the aromatic carbons. The carbon attached to the thioamide group (C-1) and the carbons bearing the methoxy groups (C-3/C-5) will be downfield, while the carbons at positions 2, 4, and 6 will be more upfield.

Methoxy Carbons: The two equivalent methoxy carbons will give rise to a single signal in the typical range for such groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| H-2, H-6 | ~ 7.0-7.2 | d | ~ 105-108 |

| H-4 | ~ 6.6-6.8 | t | ~ 103-106 |

| -OCH₃ | ~ 3.8 | s | ~ 55-56 |

| -CSNH₂ | broad | br s | - |

| C-1 | - | - | ~ 135-140 |

| C-3, C-5 | - | - | ~ 160-162 |

| C=S | - | - | ~ 200-205 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are utilized. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. chemicalbook.com For this compound, a key correlation would be observed between the H-2/H-6 and H-4 protons, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). chemicalbook.com It would definitively link the proton signals for H-2/H-6, H-4, and the methoxy groups to their corresponding carbon signals. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique shows couplings between protons and carbons over two to three bonds (and sometimes four in conjugated systems). chemicalbook.com This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

Correlations from the methoxy protons to the C-3/C-5 carbons.

Correlations from the aromatic protons (H-2/H-6 and H-4) to adjacent and more distant aromatic carbons, as well as to the thioamide carbon (C=S).

Correlations from the thioamide protons to the C=S carbon and potentially to C-1.

The choice of solvent can significantly influence NMR spectra, primarily through solvent-solute interactions which alter the electronic environment of the nuclei. acs.org For thioamides, which possess a polar C=S bond and an N-H group capable of hydrogen bonding, this effect can be pronounced. nih.gov

Advanced Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. nist.gov In positive ion mode, the molecule is expected to be detected as the protonated molecular ion, [M+H]⁺. Given the molecular formula C₉H₁₁NOS, the expected monoisotopic mass of the neutral molecule is approximately 197.05 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 198.06.

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments. nist.gov For this compound, an HRMS measurement of the [M+H]⁺ ion would confirm the molecular formula C₉H₁₁NOS with a high degree of confidence, distinguishing it from other potential compounds with the same nominal mass.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z (Monoisotopic) |

| [M]⁺˙ | C₉H₁₁NOS | 197.0561 |

| [M+H]⁺ | C₉H₁₂NOS⁺ | 198.0639 |

| [M+Na]⁺ | C₉H₁₁NNaOS⁺ | 220.0459 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, such as [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. nih.gov The analysis of these fragments provides valuable structural information. nih.gov

For the [M+H]⁺ ion of this compound, several fragmentation pathways can be proposed based on the known fragmentation behavior of similar compounds:

Loss of Ammonia (NH₃): A common fragmentation for primary amides and thioamides is the neutral loss of ammonia, which would result in a fragment ion.

Loss of a Methyl Radical (•CH₃): Cleavage of a methoxy group to lose a methyl radical is a plausible pathway.

Loss of Formaldehyde (B43269) (CH₂O): A neutral loss of formaldehyde from a methoxy group can also occur.

Cleavage of the Thioformyl Group (•CHS or H₂S): Fragmentation involving the thioamide moiety is expected, leading to the loss of •CHS or H₂S.

Formation of the 3,5-Dimethoxybenzoyl Cation: A significant fragment ion corresponding to the 3,5-dimethoxybenzoyl cation could be formed through cleavage of the C-C bond adjacent to the thioamide group.

By analyzing the m/z values of the resulting product ions, a detailed fragmentation map can be constructed, which serves as a fingerprint for the molecule and further confirms its proposed structure.

Vibrational (Infrared, IR) and Electronic (Ultraviolet-Visible, UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy are foundational techniques for the initial characterization of newly synthesized compounds like this compound. They offer a rapid and non-destructive means to confirm the presence of key functional groups and to probe the electronic nature of the molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.comspectroscopyonline.com Each type of bond and functional group has a characteristic absorption frequency, providing a molecular "fingerprint". pressbooks.pubvscht.cz

For this compound, the IR spectrum would be expected to show several key absorption bands that confirm its structure. The presence of the thioamide group is particularly significant. The C=S stretching vibration is typically observed in the region of 850-1200 cm⁻¹, though its intensity can vary. The N-H stretching vibrations of the primary amide group are expected to appear as one or two bands in the range of 3200-3400 cm⁻¹. specac.com The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy groups would appear just below 3000 cm⁻¹. pressbooks.pub The C=C stretching vibrations of the aromatic ring typically give rise to absorptions in the 1400-1600 cm⁻¹ region. vscht.cz The strong absorption from the C-O stretching of the methoxy groups would likely be found in the 1000-1300 cm⁻¹ range. libretexts.org

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Thioamide (N-H) | Stretch | 3200-3400 | Medium-Strong |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H (Methoxy) | Stretch | < 3000 | Medium |

| Aromatic C=C | Stretch | 1400-1600 | Medium-Weak |

| Thioamide (C=S) | Stretch | 850-1200 | Medium-Variable |

| Methoxy (C-O) | Stretch | 1000-1300 | Strong |

This table presents a generalized expectation of IR absorption bands. Actual experimental values may vary based on the specific molecular environment and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orgslideshare.net When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) is related to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

In this compound, the presence of the benzene (B151609) ring conjugated with the thioamide group gives rise to characteristic UV absorptions. Conjugated systems, which feature alternating single and multiple bonds, decrease the energy gap between the HOMO and LUMO. fiveable.meyoutube.com This results in a shift of the absorption to longer wavelengths (a bathochromic or red shift). fiveable.me The extent of conjugation directly influences the λmax; larger conjugated systems absorb at longer wavelengths. libretexts.orgopenstax.org

The UV-Vis spectrum of this compound is expected to show π → π* transitions, which are characteristic of conjugated systems and are typically high in intensity. shu.ac.uk The presence of the sulfur atom in the thioamide group and the oxygen atoms in the methoxy groups, both with non-bonding electrons (n electrons), may also allow for n → π* transitions. These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk The solvent used for the analysis can also influence the spectrum, with polar solvents often causing shifts in the absorption peaks. shu.ac.uk

Interactive Table: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | Benzene ring conjugated with thioamide | 200 - 400 | High (1,000-10,000 L mol⁻¹ cm⁻¹) |

| n → π | Thioamide C=S, Methoxy C-O | 300 - 500 | Low (10-100 L mol⁻¹ cm⁻¹) |

This table provides an estimation of electronic transitions. The exact λmax and molar absorptivity values need to be determined experimentally.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the benzene ring and the geometry of the thioamide group. It would also precisely define the orientation of the methoxy groups relative to the aromatic ring. For instance, in the related compound 3,5-dimethoxybenzaldehyde, the two methoxy groups were found to be nearly coplanar with the benzene ring. nih.gov The crystal structure of this compound would also provide insights into the packing of the molecules in the crystal lattice and the nature of any intermolecular hydrogen bonds involving the thioamide N-H protons and the sulfur or oxygen atoms. These interactions can significantly influence the physical properties of the compound. While X-ray crystallography provides definitive structural information, obtaining single crystals of sufficient quality can sometimes be a challenge. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for the separation of this compound from its analogs or any impurities that may be present.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. creative-proteomics.com A common approach involves reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. creative-proteomics.com

For the analysis of this compound, a reversed-phase HPLC method could be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid like formic acid to improve peak shape. nih.govnih.gov Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. ptfarm.pl The purity of the sample is determined by the relative area of the main peak in the chromatogram. A single, sharp, and symmetrical peak is indicative of a pure compound. creative-proteomics.com The method can be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity. nih.govresearchgate.net

Interactive Table: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., determined from UV-Vis spectrum) |

| Injection Volume | 10 µL |

These are example parameters and would require optimization for the specific analysis.

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. youtube.com However, compounds with polar functional groups, like the thioamide group in this compound, can exhibit poor volatility and may interact with the GC column, leading to poor peak shape. research-solution.comresearchgate.net To overcome these limitations, a derivatization strategy is often employed. phenomenex.comsigmaaldrich.com

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. research-solution.com For a thioamide, silylation is a common derivatization technique. phenomenex.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the nitrogen atom with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comnih.gov This reduces the polarity of the molecule, making it more amenable to GC analysis. Another approach could be acylation. research-solution.com Alternatively, for related compounds, derivatization with reagents like pentafluorobenzyl bromide (PFB-Br) has been used to enhance detectability by electron capture detection. nih.gov The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov

Interactive Table: Potential Derivatization Strategies for GC Analysis of this compound

| Derivatization Technique | Reagent | Target Functional Group | Purpose |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Thioamide N-H | Increase volatility, reduce polarity |

| Acylation | Acetic Anhydride | Thioamide N-H | Increase volatility |

| Alkylation | Pentafluorobenzyl bromide (PFB-Br) | Thioamide N-H | Enhance electron capture detection |

The choice of derivatization reagent and reaction conditions must be optimized for each specific application.

Computational and Theoretical Investigations into 3,5 Dimethoxythiobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of atomic and molecular behavior during chemical reactions. chemrxiv.org These methods, rooted in solving the Schrödinger equation, provide a detailed understanding of reaction mechanisms and have become instrumental in the rational design of new chemical entities. unipd.itchemrxiv.org

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. udel.edu It is frequently employed to map out the pathways of chemical reactions, identify transition states, and calculate the associated energy barriers. sumitomo-chem.co.jprsc.org For thiobenzamide (B147508) derivatives, DFT calculations can elucidate the mechanisms of their synthesis or their mode of action at a molecular level.

DFT studies allow researchers to model the step-by-step transformation of reactants into products. pku.edu.cn This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating its Gibbs free energy of activation. sumitomo-chem.co.jpresearchgate.net This information is critical for predicting reaction rates and understanding how substituents, such as the 3,5-dimethoxy groups on the benzamide (B126) ring, might influence reactivity. The choice of the functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. sumitomo-chem.co.jpnih.gov

Table 1: Key Aspects of DFT in Reaction Mechanism Studies

| Aspect | Description |

| Transition State (TS) Search | Identification of the highest energy structure along the reaction path, which is crucial for understanding reaction kinetics. chemrxiv.org |

| Energy Profile Calculation | Determination of the relative energies of reactants, intermediates, transition states, and products to map the entire reaction pathway. researchgate.net |

| Solvent Effects | Incorporation of implicit or explicit solvent models to simulate reaction conditions more realistically. chemrxiv.org |

| Functional/Basis Set Selection | Choosing appropriate theoretical levels to ensure the accuracy and reliability of the calculated properties. sumitomo-chem.co.jp |

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of combinations of atomic wave functions, leading to the formation of bonding and antibonding molecular orbitals. unizin.org Analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy and localization of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's characteristics indicate its electron-accepting capability. sapub.org

For 3,5-Dimethoxythiobenzamide, MO analysis can reveal how the electron-donating methoxy (B1213986) groups and the electron-withdrawing thioamide group influence the electronic distribution across the molecule. This distribution is key to understanding its interaction with other molecules, including potential biological targets. nih.gov

Charge distribution studies calculate the partial atomic charges on each atom in the molecule. youtube.comsaskoer.cayoutube.com This information helps to identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other reagents or biological macromolecules. The charge distribution can be visualized using electrostatic potential maps, which highlight regions of positive and negative charge on the molecular surface.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique has become highly relevant for the detailed characterization of biomolecular systems and for predicting properties of chemical systems that are difficult to study experimentally. mdpi.com For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities. dovepress.com

Conformational analysis is the study of the energetics between different rotational isomers (rotamers). libretexts.org By simulating the molecule in a virtual environment (e.g., in a solvent box), MD can track the changes in bond angles, and torsion angles over nanoseconds or even microseconds. nih.gov This allows for the identification of the most populated and thus most stable conformations. libretexts.org Understanding the preferred conformation is essential, as the three-dimensional shape of a molecule is often critical to its biological activity. mdpi.com For instance, the spatial arrangement of the methoxy and thioamide groups will dictate how well the molecule can fit into a receptor's binding pocket. nih.gov

In Silico Prediction of Biological Activity and Receptor Interactions

In silico methods are computational techniques used to predict the biological activity and interaction of molecules with biological targets, such as proteins and enzymes. nih.gov These approaches have become indispensable in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for experimental testing. qima-lifesciences.comnih.gov

For this compound, various in silico tools can predict a spectrum of potential biological activities. bonviewpress.com Software like PASS (Prediction of Activity Spectra for Substances) analyzes the structure of a compound and compares it to a large database of known biologically active substances to predict a wide range of pharmacological effects, mechanisms of action, and potential toxicities. nih.govresearchgate.net

Molecular docking is a key in silico technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method can be used to hypothesize how this compound might interact with a specific protein target. rowan.edu The simulation provides a binding score, which estimates the binding affinity, and visualizes the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the receptor. mdpi.com Such studies are crucial for understanding the molecular basis of the compound's potential efficacy and for guiding the design of more potent analogs. nih.govplos.org

Table 2: In Silico Prediction Methods

| Method | Application for this compound |

| PASS Online | Predicts a broad spectrum of biological activities based on structural formula. bonviewpress.comresearchgate.net |

| Molecular Docking | Simulates the binding pose and affinity of the compound within a target receptor's active site. mdpi.comnih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. nih.gov |

Computational Approaches to Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. collaborativedrug.com Computational SAR models, particularly Quantitative Structure-Activity Relationship (QSAR) models, use statistical methods to build mathematical relationships between the chemical structures and biological activities of a series of compounds. researchgate.netnih.gov

These models rely on molecular descriptors, which are numerical values that characterize the physicochemical properties of a molecule, such as its size, shape, hydrophobicity, and electronic properties. mdpi.com For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target. ncsu.edu By analyzing the model, researchers can identify which structural features are most important for activity, providing a rational basis for designing new, more potent compounds. This approach significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. mdpi.com

Future Directions and Emerging Research Avenues for 3,5 Dimethoxythiobenzamide

Development of Next-Generation Synthetic Methodologies

The synthesis of thioamides has evolved significantly from traditional methods, which often relied on harsh reagents like Lawesson's reagent or phosphorus pentasulfide. researchgate.net Future research on 3,5-Dimethoxythiobenzamide will likely focus on adopting and optimizing more advanced and efficient synthetic strategies.

Recent breakthroughs in organic synthesis offer several promising routes. For instance, nickel-catalyzed coupling reactions, which utilize thiocarbamoyl fluorides and boronic acids, present a modern approach for thioamide synthesis under mild conditions with broad substrate tolerance. chemistryviews.org Another avenue involves copper-catalyzed methods and catalyst-free modifications of the Willgerodt–Kindler reaction, which can produce aryl thioamides from readily available starting materials like aldehydes or carboxylic acids. mdpi.comthieme-connect.de One-pot procedures starting from materials such as aryl methanol (B129727) or formate (B1220265) esters, using elemental sulfur and catalyzed by agents like EDTA, also represent a clean and efficient strategy. researchgate.net The application of these next-generation methodologies to the synthesis of this compound could lead to higher yields, greater purity, and more scalable production, which is essential for extensive biological evaluation.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

The thioamide functional group is a well-established pharmacophore present in a range of therapeutic agents, known to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govtandfonline.comresearchgate.net This broad bioactivity suggests that this compound could interact with a variety of biological targets, many of which may be currently unexplored for this specific molecule.

Future research should involve broad-spectrum screening of this compound against a diverse panel of biological targets. Key areas of interest based on the known activities of other thioamides include:

Enzyme Inhibition: Thioamides are known inhibitors of various enzymes. For example, they are used as antithyroid drugs that inhibit thyroid peroxidase pharmacology2000.compixorize.com, and the antitubercular drug ethionamide (B1671405) targets the enzyme InhA in Mycobacterium tuberculosis. nih.govnih.gov Other research has shown thioamides can inhibit tubulin polymerization and histone lysine (B10760008) methyltransferase ASH1L, presenting potential anticancer applications. tandfonline.comtandfonline.com Investigating the inhibitory potential of this compound against these and other clinically relevant enzymes is a logical next step.

Protease Inhibition: The strategic placement of a thioamide group can convert peptide substrates into potent and specific inhibitors of proteases, such as cathepsin L, which is a target for diseases including cancer and COVID-19. rsc.orgnih.gov The stability and inhibitory properties of thioamide-containing peptides suggest that small molecules like this compound could also be explored as protease inhibitors.

Metal Chelation: Thioamides have a strong affinity for certain metals and have been developed as chelators. tandfonline.comtandfonline.com This property can be exploited to induce oxidative stress in cancer cells, as seen with the investigational drug elesclomol. tandfonline.com The potential of this compound as a metal-chelating agent for therapeutic purposes warrants investigation.

Antimicrobial and Antiparasitic Activity: Given that thioamides are effective against tuberculosis and have been explored for other infections, screening this compound against a range of bacterial, fungal, and parasitic pathogens could reveal new therapeutic uses. nih.govnih.gov

Integration of Advanced Computational Modeling with Experimental Design for Rational Drug Discovery

Modern drug discovery is increasingly driven by the synergy between experimental research and advanced computational modeling. researchgate.net For this compound, integrating these approaches will be crucial for accelerating its development from a chemical entity to a potential therapeutic lead.

Future research should leverage a variety of computational tools:

Virtual Screening and Molecular Docking: Computational libraries can be screened to identify potential biological targets for this compound. pharmacelera.com Molecular docking studies can then predict how the compound binds to these targets at a molecular level, providing insights into its mechanism of action and guiding the design of more potent derivatives. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of this compound and its derivatives and their biological activity. interacademies.org This allows for the prediction of the activity of novel, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.

Machine Learning and Artificial Intelligence: AI and machine learning are becoming powerful tools in drug discovery, capable of analyzing vast datasets to predict bioactivity, optimize pharmacokinetic properties, and identify novel drug candidates. tandfonline.comtandfonline.com Applying these technologies to this compound could rapidly expand the scope of its potential applications.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound, helping to identify potential liabilities early in the drug discovery process and reducing the likelihood of late-stage failures.

By using these computational methods to guide experimental work, research can proceed more efficiently, focusing resources on the most promising avenues for drug development. youtube.com

Interdisciplinary Research Collaborations for Comprehensive Mechanistic Understanding

The journey of a compound from laboratory synthesis to clinical application is a complex undertaking that no single discipline can navigate alone. The future development of this compound will heavily rely on fostering robust interdisciplinary collaborations. researchgate.net

A comprehensive understanding will require the integrated expertise of:

Synthetic and Medicinal Chemists: To devise efficient synthetic routes and to design and create novel analogues of this compound with improved potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net

Biologists and Pharmacologists: To conduct extensive in vitro and in vivo assays to determine the biological activity, identify specific molecular targets, and elucidate the precise mechanism of action. nih.govnih.gov

Computational Chemists and Bioinformaticians: To build predictive models, analyze large datasets from screening experiments, and provide a molecular-level understanding of the interactions between this compound and its biological targets. tandfonline.comyoutube.com

Structural Biologists: To determine the three-dimensional structures of this compound bound to its target proteins, providing a definitive blueprint for rational drug design.

Such collaborative efforts will be essential to fully characterize the therapeutic potential and to address the challenges associated with developing this compound as a safe and effective therapeutic agent.

Sustainable and Green Chemistry Approaches in Thiobenzamide (B147508) Synthesis

In line with the global shift towards environmentally responsible science, future synthetic work on this compound must prioritize the principles of green chemistry. This involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgresearchgate.net

Key green chemistry approaches applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional toxic organic solvents with more environmentally benign alternatives, such as water or deep eutectic solvents (DES), is a primary goal. rsc.orgresearchgate.netrsc.org DESs, which are often biodegradable and low-cost, have been shown to be effective media and catalysts for thioamide synthesis. researchgate.netrsc.org

Catalyst-Free and Solvent-Free Conditions: Methodologies that operate without the need for a catalyst or solvent, such as certain variations of the Willgerodt–Kindler reaction or grinding techniques, represent a significant step towards sustainable synthesis. mdpi.commdpi.comrsc.org

Atom Economy: Utilizing reactions that maximize the incorporation of all starting materials into the final product, such as multicomponent reactions, minimizes waste generation. rsc.org The use of elemental sulfur as a readily available and non-toxic sulfur source is also a key feature of many modern, atom-economical methods. beilstein-journals.org

By consciously adopting these sustainable practices, the future synthesis of this compound and its derivatives can be both scientifically advanced and environmentally responsible.

Q & A

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Use LC-MS/MS to identify degradation products. Simulated gastric fluid (pH 1.2) and plasma stability assays further predict in vivo behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.